![molecular formula C16H16N4OS B2692538 1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 879044-17-4](/img/structure/B2692538.png)

1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

Übersicht

Beschreibung

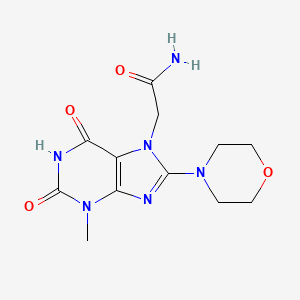

“1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone” is a chemical compound . It is a small molecule featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula and possibly its melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen

Synthesis of New Biological Active Compounds

Compounds similar to 1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone have been synthesized for their potential biological activities. For instance, derivatives of 6-bromo-3-methylthiazolo[3,2-a]- benzimidazole showed potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, as well as significant inhibition of LPS-stimulated NO generation. These compounds also exhibited strong cytotoxicity against various carcinoma and leukemia cells, highlighting their potential in medicinal chemistry and drug discovery (H. Abdel‐Aziz et al., 2011).

Antimicrobial and Antifungal Applications

Novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety were synthesized and showed moderate effects against bacterial and fungal species. This underscores the utility of these compounds in developing new antimicrobial agents (H. Abdel‐Aziz et al., 2008).

Synthesis of Heterocyclic Compounds

The compound and its derivatives serve as critical intermediates in the synthesis of a wide range of heterocyclic compounds, including thiophene, oxazole, triazole, pyrimidine, and pyridine. These compounds have significant biological and medicinal implications, highlighting the compound's versatility in organic synthesis (M. Salem et al., 2021).

Inhibitors of Biological Processes

Derivatives of the compound have been evaluated as potential inhibitors of biological processes, such as 15-lipoxygenase (15-LO). For example, synthesized compounds showed promising IC50 values against 15-LO, indicating their potential as therapeutic agents in treating diseases associated with this enzyme (Tayebe Asghari et al., 2016).

Chemical Characterization and Spectroscopic Analysis

The chemical characterization and spectroscopic analysis of derivatives, including X-ray diffraction and NMR spectroscopy, provide insights into their structural features. This is crucial for understanding the relationship between structure and activity, facilitating the design of more effective compounds (S. Lahmidi et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cdk2 , a protein kinase involved in cell cycle regulation.

Mode of Action

Similar compounds have shown inhibitory activity against cdk2 . They likely interact with the active site of CDK2, preventing its normal function and leading to alterations in cell cycle progression .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7 and hct-116 . They have also been observed to cause alterations in cell cycle progression and induce apoptosis within cells .

Biochemische Analyse

Biochemical Properties

The compound 1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone has been identified as a novel inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The compound interacts with CDK2, inhibiting its activity and thereby affecting the biochemical reactions that this enzyme is involved in .

Cellular Effects

In cellular studies, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to CDK2 and inhibiting its activity . This results in changes in gene expression and impacts various cellular processes .

Temporal Effects in Laboratory Settings

It has been observed that the compound’s inhibitory effect on CDK2 is significant .

Eigenschaften

IUPAC Name |

1-[7-methyl-2-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-10-6-4-5-7-13(10)9-22-16-18-15-17-8-14(12(3)21)11(2)20(15)19-16/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETGMYCLNDRFAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN3C(=C(C=NC3=N2)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320644 | |

| Record name | 1-[7-methyl-2-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642909 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

879044-17-4 | |

| Record name | 1-[7-methyl-2-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(5-Methyl-2-furanyl)-1-oxopropyl]amino]benzene-1,4-dicarboxylic acid dimethyl ester](/img/structure/B2692455.png)

![2-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2692459.png)

![2-[3-oxo-8-(piperidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2692461.png)

![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2692464.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2692467.png)

![N-(4-ethoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2692469.png)

![5-[(3-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2692471.png)

![2-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2692475.png)